2-amino-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Overview
Description
2-amino-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C24H20ClFN2O4 and its molecular weight is 454.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.1095630 g/mol and the complexity rating of the compound is 850. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthetic Approaches and Environmental Considerations
The synthesis of related chromene carbonitrile derivatives often involves multicomponent reactions, demonstrating environmental friendliness through the use of aqueous media and catalysts that minimize pollution. For instance, Shi et al. (2006) reported the synthesis of 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles using triethylbenzylammonium chloride (TEBA) as a catalyst in water, highlighting the process's efficiency and environmental benefits (Shi, Yu, Zhuang, & Wang, 2006).
Electrocatalytic Synthesis
Electrocatalytic methods offer a mild and efficient approach to synthesizing chromene derivatives, as demonstrated by Vafajoo et al. (2014), who achieved excellent yields of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives through a multicomponent assembling process (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).
Crystal Structure Analysis
Detailed crystallographic studies provide insights into the molecular and crystal structure of these compounds, contributing to a deeper understanding of their properties and potential applications. Sharma et al. (2015) elucidated the crystal structures of two carbonitrile compounds, revealing their triclinic crystal system and the significant deviation from planarity in their pyran rings, which adopt a boat conformation (Sharma, Banerjee, Brahmachari, Kant, & Gupta, 2015).
Biological Activities
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal activities of halogen derivatives of benzo[h]chromene have been explored, indicating the potential of these compounds in developing new antimicrobial agents. Khafagy et al. (2002) synthesized novel derivatives showing promising antimicrobial activities (Khafagy, Abd El-Wahab, Eid, & El-Agrody, 2002).
Anticancer Activity
Research into the anticancer properties of chromene derivatives has shown potential in treating various cancer types. Ahagh et al. (2019) synthesized 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives and tested their cytotoxic activities against HT-29 cells, revealing significant apoptosis induction and cell cycle arrest effects (Ahagh, Dehghan, Mehdipour, Teimuri‐Mofrad, Payami, Sheibani, Ghaffari, & Asadi, 2019).
Properties
IUPAC Name |
2-amino-4-[3-chloro-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O4/c1-30-20-10-14(9-17(25)23(20)31-12-13-4-2-5-15(26)8-13)21-16(11-27)24(28)32-19-7-3-6-18(29)22(19)21/h2,4-5,8-10,21H,3,6-7,12,28H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAIKVXNQFXLJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Cl)OCC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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